1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL

Description

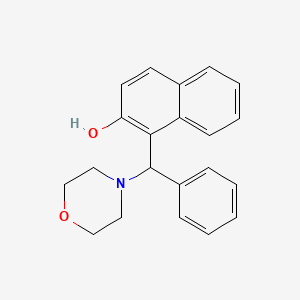

Structure

3D Structure

Properties

IUPAC Name |

1-[morpholin-4-yl(phenyl)methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c23-19-11-10-16-6-4-5-9-18(16)20(19)21(17-7-2-1-3-8-17)22-12-14-24-15-13-22/h1-11,21,23H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESLOKYESXZJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291985 | |

| Record name | 1-[morpholin-4-yl(phenyl)methyl]-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24685-08-3 | |

| Record name | NSC79464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[morpholin-4-yl(phenyl)methyl]-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1 Morpholin 4 Yl Phenyl Methyl Naphthalen 2 Ol

Synthetic Approaches for 1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL

The construction of the this compound scaffold is efficiently achieved through several methodologies, with multicomponent reactions being the most prominent. These methods often offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity.

Multicomponent Condensation Reactions

The Betti reaction, a classic example of a multicomponent reaction, is the cornerstone for the synthesis of this compound. chem-station.commdpi.com This reaction involves the condensation of a phenol (B47542) (2-naphthol), an aldehyde (benzaldehyde), and an amine (morpholine) in a single step. The reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which then undergoes nucleophilic attack by the electron-rich 2-naphthol (B1666908) to yield the final product. chem-station.com

The versatility of the Betti reaction allows for the synthesis of a wide range of derivatives by varying the starting materials. For instance, substituted benzaldehydes can be employed to introduce different functional groups on the phenyl ring. nih.govnih.gov

Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, solvent-free synthetic protocols have been successfully applied to the synthesis of this compound and its analogues. These reactions are typically carried out by heating a mixture of the three components—2-naphthol, an aromatic aldehyde, and morpholine (B109124)—at elevated temperatures. For example, the synthesis of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was achieved by heating the reactants at 120°C for 12 hours without any solvent. nih.govnih.gov This solvent-free approach not only reduces environmental impact but can also lead to higher yields and simpler work-up procedures. The reaction of 2-naphthol, benzaldehyde (B42025), and various amines has been shown to proceed efficiently under solvent-free conditions, often with just gentle heating. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been applied to the Betti reaction for the synthesis of aminoalkylnaphthols. While specific microwave-assisted synthesis of the title compound is not extensively detailed in the provided search results, the general applicability of microwave irradiation to the Mannich-type reactions of 2-naphthol with aromatic aldehydes and secondary amines like morpholine has been reported. For instance, the aminoalkylation of 2-naphthol has been successfully carried out under microwave irradiation for short reaction times (e.g., 5 minutes) under solvent-free conditions, often using a solid support like acidic alumina (B75360). This suggests a high potential for the rapid and efficient synthesis of this compound and its derivatives using this technology.

Synthesis and Characterization of Structural Analogues and Derivatives

The modular nature of the Betti reaction facilitates the synthesis of a diverse library of structural analogues and derivatives of this compound. Modifications can be readily introduced on both the naphthalene (B1677914) moiety and the phenyl ring, allowing for the fine-tuning of the compound's properties.

Modifications on the Naphthalene Moiety

While the core structure typically involves a 2-naphthol scaffold, the Betti reaction can, in principle, be extended to substituted 2-naphthols. The use of various dihydroxynaphthalenes, such as 2,3-, 2,6-, and 1,5-dihydroxynaphthalenes, in Betti-type condensations has been described, leading to aminobenzylnaphthols with additional hydroxyl groups on the naphthalene ring system. scielo.br For example, a steroidal 2-naphthol analogue has been successfully employed in three-component Betti condensations. scielo.br These examples highlight the potential for creating derivatives of this compound with diverse substitution patterns on the naphthalene core, although specific examples with morpholine and benzaldehyde are not explicitly detailed in the provided results.

Substitutions on the Phenyl Ring

A common strategy for creating derivatives of the title compound is to utilize substituted benzaldehydes in the Betti reaction. This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring. The synthesis and characterization of several such derivatives have been reported, including those with halogen substituents.

For instance, the reaction of 2-naphthol, morpholine, and 4-bromobenzaldehyde (B125591) yields 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol. nih.govnih.govnih.gov Similarly, the use of 4-chlorobenzaldehyde (B46862) or 3-chlorobenzaldehyde (B42229) would lead to the corresponding chloro-substituted analogues. The presence of both electron-donating and electron-withdrawing substituents on the aromatic aldehyde has been shown to be well-tolerated in the Betti reaction, providing access to a broad spectrum of derivatives.

Below is an interactive data table summarizing the synthesis of some representative derivatives with substitutions on the phenyl ring.

| Aldehyde | Amine | Phenol | Product | Yield (%) | M.p. (°C) |

| Benzaldehyde | Morpholine | 2-Naphthol | This compound | - | - |

| 4-Bromobenzaldehyde | Morpholine | 2-Naphthol | 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol | - | 170 |

| 4-Chlorobenzaldehyde | Morpholine | 2-Naphthol | 1-[(4-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol | - | - |

| 3-Chlorobenzaldehyde | Morpholine | 2-Naphthol | 1-[(3-Chlorophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol | - | - |

Characterization data for some compounds, such as yield and melting point for the parent compound and some derivatives, were not explicitly available in the provided search results and are therefore not included in the table. The crystal structures of some of these derivatives have been determined, confirming the molecular connectivity and stereochemistry. For example, in 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, the molecular conformation is stabilized by an intramolecular O—H···N hydrogen bond. nih.govnih.gov

Alterations of the Amine Component (e.g., Piperazine, other cyclic amines)

The morpholine moiety in the title compound can be readily substituted with other cyclic secondary amines to generate a library of analogous aminonaphthols. rsc.org The Betti reaction is amenable to a variety of cyclic amines, though the success and yield of the reaction can be sensitive to the amine's structure. rsc.orgrhhz.net

Commonly used alternatives to morpholine include piperidine (B6355638), which reacts under similar conditions to produce the corresponding 1-(piperidin-1-yl-phenyl-methyl)-naphthalen-2-ol derivatives. rsc.org Research has shown that catalysts can significantly improve the efficiency of these syntheses. For instance, the use of L-proline (20 mol%) as a catalyst under solvent-free conditions at 70°C can yield piperidine-containing Betti bases in 90–96% yields. rsc.org Similarly, Bismuth(III) chloride (BiCl₃) has been employed as an effective catalyst for the reaction between naphthols, aldehydes, and cyclic secondary amines, affording products in high yields (85–93%) within minutes at 80°C. rsc.org

However, not all cyclic amines are suitable substrates for this reaction under typical conditions. In a study focused on synthesizing a new class of Betti bases, it was observed that while piperidine and morpholine yielded the desired products, other secondary amines such as pyrrolidine, dimethylamine, diethylamine, and di(n-propyl)amine failed to produce the expected compounds, highlighting the structural sensitivity of the reaction. rhhz.netccspublishing.org.cn

| Amine Component | Aldehyde Component | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Morpholine | 4-Bromobenzaldehyde | Solvent-free, 120°C | Not specified | nih.gov |

| Piperidine | Aromatic Aldehydes | L-proline (20 mol%), solvent-free, 70°C | 90-96% | rsc.org |

| Cyclic Secondary Amines | 2-Bromobenzaldehydes | BiCl₃ (7.5 mol%), solvent-free, 80°C | 85-93% | rsc.org |

| Pyrrolidine | Isatins | Reflux in CH₂Cl₂ | No product formed | rhhz.net |

Incorporation of Different Linkers and Heterocycles

A significant area of modification involves replacing the aldehyde or amine component with structures containing different heterocyclic rings, thereby creating fundamentally new molecular scaffolds. This approach expands the structural diversity and potential applications of the resulting Betti bases. rsc.orgfardapaper.ir

One notable example is the replacement of a simple aromatic aldehyde with a heterocyclic ketone, such as isatin (B1672199). rhhz.netccspublishing.org.cn The three-component reaction of 2-naphthol, an isatin derivative, and a cyclic amine (like morpholine or piperidine) yields a novel Betti base incorporating the oxindole (B195798) moiety. rhhz.netccspublishing.org.cn This reaction proceeds effectively in refluxing methylene (B1212753) dichloride without requiring an additional catalyst, producing a new class of complex heterocyclic systems in good yields. rhhz.netccspublishing.org.cn This specific modification demonstrates a successful instance of using a ketone to replace the traditional aldehyde component in the Betti reaction. rhhz.net

Another strategy is to incorporate a heterocycle through the amine component. For example, using heteroaromatic amines like 2-aminobenzothiazole (B30445) in the Betti reaction with 2-naphthol and various aldehydes leads to the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols. rsc.orgresearchgate.net These reactions can be catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions at elevated temperatures. rsc.org This method directly links a different heterocyclic system to the core aminonaphthol structure. rsc.org

| Naphthol | Aldehyde/Ketone Component | Amine/Heterocycle Component | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| β-Naphthol | Isatin | Piperidine | Reflux in CH₂Cl₂, 24h | Good yields | rhhz.netccspublishing.org.cn |

| β-Naphthol | N-benzylisatin | Piperidine | Reflux in CH₂Cl₂, 24h | 85% | rhhz.net |

| β-Naphthol | Isatin | Morpholine | Reflux in CH₂Cl₂, 24h | Good yields | rhhz.netccspublishing.org.cn |

| 2-Naphthol | Heterocyclic Aldehydes | 2-Aminobenzothiazole | Brønsted acidic ionic liquid, 75°C, solvent-free | High yields | rsc.org |

Advanced Structural and Electronic Investigations

Spectroscopic Characterization Beyond Basic Compound Identification

While basic spectroscopic methods confirm the synthesis of 1-(morpholin-4-yl-phenyl-methyl)-naphthalen-2-ol, advanced spectroscopic studies offer deeper insights into its molecular structure, bonding, and electronic behavior.

Detailed Vibrational Spectroscopy Analysis (FTIR, Raman)

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by several key vibrational modes. A broad absorption band in the region of 3000-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group on the naphthalene (B1677914) ring, likely broadened due to intra- and intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic rings (naphthalene and phenyl) would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the morpholine (B109124) ring would be observed between 2800 and 3000 cm⁻¹. The C-O stretching of the ether linkage in the morpholine ring is expected around 1115-1125 cm⁻¹. Aromatic C=C stretching vibrations from both the naphthalene and phenyl rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The aromatic C=C stretching vibrations would also be prominent in the Raman spectrum, potentially with different relative intensities compared to the FTIR spectrum. The symmetric stretching of the aromatic rings would give rise to a strong Raman signal. The deformation modes of the various C-H bonds and the skeletal vibrations of the entire molecule would populate the lower frequency region of the spectrum.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Naphthyl-OH | O-H Stretch | 3000-3400 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Morpholine C-H | C-H Stretch | 2800-3000 | Moderate |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |

| Morpholine C-O-C | C-O Stretch | 1115-1125 | Weak |

Advanced Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are the primary techniques. As no fluorine atoms are present, ¹⁹F NMR is not applicable. The expected chemical shifts are inferred from data on analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for each type of proton. The aromatic protons of the naphthalene and phenyl rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The methine proton (-CH-) connecting the phenyl, naphthyl, and morpholinyl groups would likely appear as a singlet around 5.0-6.0 ppm. The protons of the morpholine ring would show two distinct multiplets corresponding to the -CH₂-N- and -CH₂-O- groups, expected in the ranges of 2.5-3.0 ppm and 3.5-4.0 ppm, respectively. The hydroxyl proton (-OH) signal could be broad and its chemical shift would be highly dependent on the solvent and concentration, but it is generally expected to be in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons of the naphthalene and phenyl rings would generate a series of signals in the 110-150 ppm range. The carbon atom of the methine group (-CH-) would be expected around 60-70 ppm. The two types of carbon atoms in the morpholine ring (-CH₂-N- and -CH₂-O-) would have distinct chemical shifts, typically in the 45-55 ppm and 65-75 ppm regions, respectively. The carbon atom of the naphthalene ring bearing the hydroxyl group would be significantly deshielded.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Methine Proton | 5.0 - 6.0 | 60 - 70 |

| Morpholine (-CH₂-N-) | 2.5 - 3.0 | 45 - 55 |

| Morpholine (-CH₂-O-) | 3.5 - 4.0 | 65 - 75 |

| Hydroxyl Proton | Variable (downfield) | - |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and its photophysical properties.

Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound is expected to exhibit fluorescence emission. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, including the solvent polarity and the presence of quenchers. The intramolecular hydrogen bond between the hydroxyl group and the morpholine nitrogen could also influence the fluorescence properties.

Crystallographic Studies and Crystal Engineering

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal Growth Techniques

High-quality single crystals are essential for X-ray diffraction analysis. For compounds like this compound, single crystals are typically grown from solution. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. Solvents such as ethanol, chloroform, or ethyl acetate (B1210297) have been successfully used for growing crystals of similar Betti bases. nih.gov Another technique is the slow cooling of a saturated solution.

X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

While specific crystallographic data for the title compound is not available, analysis of the closely related compound, 1-[morpholino(phenyl)methyl]-2-naphthol, provides significant insights into the expected molecular conformation and crystal packing. nih.gov

Crystal Packing: The crystal packing is expected to be governed by a combination of van der Waals forces and potentially weak intermolecular hydrogen bonds. In the case of the analogue, the molecules are packed in the crystal lattice primarily through van der Waals interactions. nih.gov The specific packing arrangement will determine the crystal system and space group. For the non-brominated analogue, two independent molecules are present in the asymmetric unit. nih.gov

| Parameter | Value for 1-[Morpholino(phenyl)methyl]-2-naphthol nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.985 (2) |

| b (Å) | 22.083 (5) |

| c (Å) | 14.542 (3) |

| β (°) | 108.93 (3) |

| Volume (ų) | 3339.8 (12) |

| Z | 8 |

| Dihedral Angle (Naphthalene-Benzene) | 84.03 (7)° and 75.76 (8)° |

Computational Chemistry and Quantum Mechanical Analysis

To elucidate the electronic characteristics and reactivity of this compound, a suite of computational studies is employed. These theoretical calculations provide a microscopic view of the molecule's properties that can be difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic properties of molecules. Calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. nih.govmdpi.com

Illustrative Data Table: Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(naphthyl)-C(methine) | 1.52 Å |

| Bond Length | C(methine)-N(morpholine) | 1.47 Å |

| Bond Length | O(hydroxyl)-H | 0.97 Å |

| Bond Angle | C(naphthyl)-C(methine)-N | 110.5° |

| Bond Angle | C(methine)-N-C(morpholine) | 112.0° |

| Dihedral Angle | C(naphthyl)-C(methine)-C(phenyl)-C | ~80.0° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalen-2-ol system, while the LUMO may be distributed across the phenyl ring. The energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity. mdpi.com

Illustrative Data Table: FMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.30 |

| Electronegativity (χ) | 3.55 |

Note: The data in this table is illustrative and represents typical values expected from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization and the stabilizing effects of hyperconjugative interactions. researchgate.net This is achieved by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.

Illustrative Data Table: NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N(morpholine) | σ* C(methine)-C(phenyl) | 3.85 |

| LP (2) O(hydroxyl) | σ* C(naphthyl)-C(hydroxyl) | 2.10 |

| π C(naphthyl)-C(naphthyl) | π* C(naphthyl)-C(naphthyl) | 20.50 |

| π C(phenyl)-C(phenyl) | π* C(phenyl)-C(phenyl) | 18.75 |

Note: The data in this table is illustrative and represents typical results from an NBO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For the title compound, these areas are expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine ring. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydroxyl hydrogen. nih.gov

Theoretical vibrational analysis, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. The calculation yields a set of harmonic vibrational frequencies corresponding to the normal modes of vibration. However, assigning these frequencies to specific molecular motions (e.g., stretching, bending, rocking) can be complex, especially for large molecules.

Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment for each vibrational mode. nih.gov PED breaks down each normal mode into contributions from various internal coordinates, offering a detailed understanding of the nature of the vibration. For instance, a band in the calculated spectrum around 3400-3600 cm⁻¹ would be assigned with high PED contribution to the O-H stretching mode, while bands in the 1500-1600 cm⁻¹ region would correspond to C=C stretching vibrations within the aromatic rings. nih.govresearchgate.net

Illustrative Data Table: Selected Vibrational Frequencies and PED Assignments

| Mode | Calculated Frequency (cm⁻¹) | PED Assignment (%) |

| ν(O-H) | 3550 | O-H stretch (95) |

| ν(C-H)arom | 3065 | C-H aromatic stretch (98) |

| ν(C=C)arom | 1610 | C=C aromatic stretch (85) |

| δ(C-H) | 1450 | C-H bend (75) |

| ν(C-O) | 1255 | C-O stretch (60), C-C stretch (25) |

| ν(C-N) | 1115 | C-N stretch (70), C-C stretch (20) |

Note: The data in this table is illustrative. ν = stretching, δ = bending. PED contributions indicate the primary motions associated with each frequency.

Studies on Nonlinear Optical (NLO) Properties

Computational studies are pivotal in predicting the nonlinear optical (NLO) properties of organic molecules like this compound. These properties are crucial for applications in optoelectronics and photonics. The investigation of NLO properties typically involves the calculation of parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using quantum chemical methods like Density Functional Theory (DFT).

For analogous Betti base derivatives, DFT calculations have been employed to understand their NLO response. nih.govresearchgate.net These studies indicate that the intramolecular charge transfer (ICT) between electron-donating and electron-accepting moieties within the molecule, facilitated by a π-conjugated system, is a key factor governing the NLO properties. In this compound, the naphthalene ring system and the phenyl group can act as part of the π-conjugated bridge, while the morpholine and hydroxyl groups can influence the electron density distribution.

While specific computational data for the title compound is not extensively available in the literature, the general principles derived from studies on similar organic compounds suggest that it would possess NLO properties. nih.govmdpi.com The magnitude of these properties would be dependent on the specific electronic interactions between the constituent functional groups. Detailed theoretical calculations would be required to quantify the hyperpolarizability and to fully assess its potential for NLO applications.

Table 1: Representative Computational Data for NLO Properties of a Generic Organic Molecule

| Parameter | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | > 2 |

| Average Polarizability | ⟨α⟩ | > 100 |

| First-Order Hyperpolarizability | β_tot | > 1000 |

Note: These are representative values for a molecule with potential NLO activity and are not specific to this compound. The actual values would require specific DFT calculations.

Conformational Landscapes and Energy Barriers

The conformational landscape of this compound is defined by the rotational degrees of freedom around its single bonds. X-ray crystallography studies on the title compound and its derivatives provide valuable information about its solid-state conformation. nih.gov

In the crystalline state, the morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net Furthermore, an intramolecular hydrogen bond is often observed between the hydroxyl group of the naphthalene ring and the nitrogen atom of the morpholine ring, which contributes to the stability of this conformation. nih.govnih.gov The dihedral angle between the naphthalene ring system and the phenyl ring is found to be significant, with values around 75-84 degrees, indicating a non-planar arrangement of these aromatic moieties. nih.govnih.gov

Computational studies on similar molecular structures can provide insights into the energy barriers associated with the rotation around key single bonds, such as the bond connecting the chiral carbon to the naphthalene ring and the phenyl ring. These rotational barriers determine the flexibility of the molecule in solution and can influence its biological activity and chemical reactivity. For related systems, DFT calculations have been used to estimate these rotational energy barriers. mdpi.comusu.edu The energy barriers for the rotation of aryl groups in similar structures can range from a few kcal/mol to over 10 kcal/mol, depending on the steric hindrance imposed by nearby substituents. mdpi.com

Table 2: Crystallographic Data for 1-(morpholino(phenyl)methyl)naphthalen-2-ol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.297(3) |

| b (Å) | 6.1363(12) |

| c (Å) | 18.067(4) |

| β (°) | 108.38(3) |

| V (ų) | 1713.2(6) |

| Z | 4 |

| Data from a representative crystallographic study. nih.gov |

Thermodynamic Parameters from Computational Predictions

Computational chemistry provides a powerful tool for the prediction of thermodynamic parameters of molecules, such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These parameters are fundamental to understanding the stability and reactivity of a compound. DFT and other quantum mechanical methods can be used to calculate these properties with a reasonable degree of accuracy. researchgate.net

For Betti bases and related aminobenzylnaphthol derivatives, computational studies have been performed to investigate their thermodynamic properties, often in the context of understanding reaction mechanisms or relative stabilities of different isomers. researchgate.net These calculations typically involve geometry optimization followed by frequency calculations at a specified level of theory.

Table 3: Generic Computationally Derived Thermodynamic Parameters

| Parameter | Symbol | Representative Units |

| Standard Enthalpy of Formation | ΔHf° | kcal/mol |

| Standard Entropy | S° | cal/mol·K |

| Standard Gibbs Free Energy of Formation | ΔGf° | kcal/mol |

Note: The table indicates the types of thermodynamic parameters that can be obtained through computational methods. Specific values for the title compound would require dedicated calculations.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Studies

Antimicrobial Activity Profiles

No data is available on the antibacterial or antifungal efficacy of 1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

There are no published studies evaluating the activity of this compound against Gram-positive bacteria.

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

There are no published studies evaluating the activity of this compound against Gram-negative bacteria.

Antifungal Efficacy Against Various Fungal Species

There are no published studies evaluating the antifungal properties of this compound.

In Vitro Mechanistic Investigations of Antimicrobial Action (e.g., Enzyme Inhibition, Heat Shock Protein Modulation)

As no antimicrobial activity has been reported, there have been no subsequent mechanistic investigations.

Enzyme Inhibition Studies

Investigation of Kinase Inhibitory Potency (e.g., FLT3, JAKs, Syk)

There are no published studies investigating the potential for this compound to inhibit kinases such as FLT3, JAKs, or Syk.

Inhibition of Other Key Enzymes (e.g., Acetylcholinesterase)

Currently, there is no publicly available scientific literature detailing the inhibitory effects of this compound on acetylcholinesterase or other key enzymes. Further research is required to investigate and characterize its potential enzyme inhibition profile.

Mechanistic Characterization of Enzyme Binding

Due to the absence of studies on the interaction of this compound with any enzymes, the mechanistic characterization of its enzyme binding remains uninvestigated. Future studies, such as kinetic analyses and structural biology techniques, would be necessary to elucidate any potential binding mechanisms.

Antiviral Research Applications

In Vitro Evaluation Against Viral Replication

There are no published studies evaluating the in vitro activity of this compound against the replication of any viruses. This area remains a potential avenue for future research to explore the compound's possible antiviral properties.

Elucidation of Antiviral Mechanisms (e.g., Inhibition of Viral Synthesis Pathways)

As there is no evidence of antiviral activity, the mechanisms of action for this compound in a viral context have not been explored. Elucidation of such mechanisms would be contingent on initial findings of antiviral efficacy.

Antioxidant Activity Assessment in Biological Models

The antioxidant potential of this compound has not been assessed in any biological models. Standard antioxidant assays would be required to determine if this compound possesses any free-radical scavenging or antioxidant capabilities.

In Vitro Anticancer and Cytotoxic Activity Against Cancer Cell Lines

There is no available data from in vitro studies to suggest that this compound exhibits anticancer or cytotoxic activity against any cancer cell lines. This remains an uninvestigated area of its potential pharmacological profile.

Evaluation Across Diverse Human Cancer Cell Lines (e.g., HepG2, PC-3, Prostate, Cervical, Bone, Lung)

Betti bases, as a chemical class, have demonstrated notable anti-proliferative activity against a range of human cancer cell lines. Studies on libraries of Betti bases have shown that these molecules can inhibit the growth of various solid tumor cell lines, with some derivatives exhibiting 50% growth inhibitory (GI50) values in the low micromolar range. imrpress.com

Research on thiophene-containing aminobenzylnaphthols, a subset of Betti bases, revealed potent anticancer activity against several cancer cell lines, including A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver). nih.govresearchgate.net The activity of some of these compounds was found to be comparable to the standard chemotherapeutic agent doxorubicin. nih.govresearchgate.net Another study on a library of 23 different Betti bases reported growth inhibition in cell lines such as A549 (NSCLC), T-47D (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer), with GI50 values ranging from 4 to 79 µM. imrpress.com

The cytotoxic effects of Betti base derivatives have also been observed in pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov Furthermore, pyrazole-linked benzothiazole-naphthol derivatives have shown significant cytotoxicity against human cervical cancer cells (HeLa), with IC50 values in the low micromolar range. nih.gov

Table 1: Representative Antiproliferative Activity of Betti Base Derivatives Against Various Cancer Cell Lines Note: The following data is for analogous Betti base compounds and not for this compound itself.

| Compound Type | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |

| Thiophene-containing aminobenzylnaphthols | A549 | Lung | < 10 µg/mL | nih.govresearchgate.net |

| PC-3 | Prostate | < 10 µg/mL | nih.govresearchgate.net | |

| MCF-7 | Breast | < 10 µg/mL | nih.govresearchgate.net | |

| HepG2 | Liver | < 10 µg/mL | nih.govresearchgate.net | |

| Pyrrolidine & Piperidine-based Betti Bases | A549 | NSCLC | 7.9 - 79 | imrpress.comnih.gov |

| T-47D | Breast | 8.4 - 79 | imrpress.comnih.gov | |

| HeLa | Cervical | 4.1 - 79 | imrpress.comnih.gov | |

| WiDr | Colon | 4 - 79 | imrpress.com | |

| Pyrazole-linked benzothiazole-naphthols | HeLa | Cervical | 4.63 - 5.54 | nih.gov |

Investigation of Cellular Targets and Signaling Pathways (e.g., Wnt β-catenin, PARP)

The precise molecular mechanisms of action for many Betti bases are still under investigation. However, some studies have begun to elucidate their potential cellular targets and effects on signaling pathways.

One proposed mechanism for the anticancer activity of some Betti bases is the inhibition of the solute carrier transporter SLC6A14. imrpress.comnih.gov This transporter is overexpressed in certain cancer types, and its blockade can lead to amino acid deprivation, thereby suppressing cell proliferation. nih.gov Docking studies have suggested that Betti bases may act as tryptophan mimetics, blocking this transporter. nih.gov

In silico investigations of other aminobenzylnaphthols have suggested potential inhibition of cyclin-dependent kinase 2 (CDK2) and tripartite motif-containing protein 24 (TRIM24), both of which are implicated in cancer progression. nih.gov Furthermore, some pyrazole-linked Betti base derivatives have been shown to bind to DNA and inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. nih.gov These compounds were also observed to induce cell cycle arrest in the G2/M phase. nih.gov

While there is no direct evidence linking this compound to the Wnt/β-catenin or PARP signaling pathways in the reviewed literature, the diverse mechanisms identified for other Betti bases suggest that this class of compounds may interact with multiple cellular targets. Further research is needed to determine the specific pathways modulated by this particular compound.

Antimycobacterial Activity Against Various Mycobacterium Strains

The potential of Betti bases as antimicrobial agents has also been explored, with some studies indicating activity against various pathogens. Although specific data on the antimycobacterial activity of this compound is not available, related compounds have shown promise. For instance, certain piperidinol-based compounds, which share structural similarities with Betti bases, have demonstrated selective and rapid killing of Mycobacterium smegmatis. nih.gov

The broader class of morpholine-containing compounds has been investigated for a range of biological activities, and some derivatives have been synthesized and evaluated for their antimycobacterial effects. For example, morpholino 1,8-naphthyridine (B1210474) derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv. nih.gov While these are structurally distinct from Betti bases, they highlight the potential of the morpholine (B109124) moiety in antimycobacterial drug design.

Further screening of Betti bases, including this compound, against various Mycobacterium strains, such as M. tuberculosis, is warranted to fully explore their potential in this therapeutic area.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological potency of a chemical scaffold. For Betti bases, several studies have provided insights into how structural modifications influence their anticancer and other biological activities.

The biological activity of Betti bases is significantly influenced by the nature of the substituents on both the phenyl and naphthalene (B1677914) rings, as well as the choice of the amine component. However, clear and universally applicable SAR trends have been challenging to establish across different studies and cell lines. imrpress.com

The 2-naphthol (B1666908) moiety is a core component of this class of Betti bases. Its extended aromatic system is believed to be important for interacting with biological targets, potentially through π-π stacking or hydrophobic interactions. The hydroxyl group at the 2-position is also critical, as it is involved in the formation of the Betti base and can participate in hydrogen bonding with target proteins. Modifications to the naphthalene ring, such as the introduction of additional substituents, could modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

The substituents on the phenyl ring have been a major focus of SAR studies. The presence, position, and nature of these substituents can significantly impact the anticancer potency of Betti bases. For example, in some series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, compounds with specific substitutions on the phenyl ring exhibited more potent anti-proliferative behavior. researchgate.net

For the parent compound, this compound, the phenyl ring is unsubstituted. The introduction of various electron-donating or electron-withdrawing groups at different positions on this ring would be a logical next step in optimizing its pharmacological profile. For instance, the related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, has been synthesized and structurally characterized, providing a basis for further biological evaluation and comparison. nih.govnih.govnih.gov

Role of the Morpholine Ring and Other Amine Moieties in Biological Recognition

The morpholine ring, a key structural feature of this compound, plays a multifaceted role in its potential biological activity. In medicinal chemistry, the morpholine moiety is often considered a "privileged structure" due to its favorable physicochemical and metabolic properties, as well as its capacity to improve a compound's pharmacokinetic profile. nih.govresearchgate.net Its presence in a molecule can enhance solubility, bioavailability, and potency. nih.gov

The biological recognition of this compound is significantly influenced by the specific orientation and electronic nature of the morpholine ring. A critical feature in the solid-state structure of analogous compounds is the formation of a strong intramolecular hydrogen bond between the nitrogen atom of the morpholine ring and the hydrogen of the naphthol's hydroxyl group. nih.gov This interaction creates a stable six-membered ring, which locks the conformation of the molecule. nih.gov This pre-organized conformation can be crucial for the precise steric and electronic complementarity required for binding to a biological target, such as an enzyme active site or a receptor.

Beyond its role in conformational stability, the morpholine ring offers several potential points of interaction for biological recognition:

The Nitrogen Atom: As a tertiary amine, the morpholine nitrogen is a basic center. At physiological pH, it can be protonated, acquiring a positive charge that allows for strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a protein target.

The Oxygen Atom: The oxygen atom in the morpholine ring is a hydrogen bond acceptor. researchgate.net This allows it to form hydrogen bonds with suitable donor groups (e.g., hydroxyl, amide protons) on a biological macromolecule, further anchoring the compound in its binding site.

Hydrophobic Interactions: The saturated heterocyclic ring itself can engage in van der Waals and hydrophobic interactions with nonpolar pockets of a protein target. researchgate.net

The combination of these features makes the morpholine moiety a versatile component for molecular recognition, providing a blend of hydrogen bonding capability, potential for ionic interactions, and a defined conformational influence.

Table 1: Potential Molecular Interactions Involving the Morpholine Moiety

| Structural Feature of Morpholine Ring | Type of Interaction | Potential Interacting Partner in a Biological Target | Significance in Biological Recognition |

|---|---|---|---|

| Nitrogen Atom | Intramolecular Hydrogen Bond (with naphthol OH) | - | Stabilizes molecular conformation for optimal binding. nih.gov |

| Nitrogen Atom (protonated) | Ionic Interaction (Salt Bridge) | Anionic amino acid residues (e.g., Asp, Glu) | Strong, specific anchoring to the target. |

| Oxygen Atom | Hydrogen Bond Acceptor | H-bond donor groups (e.g., -OH, -NH of Ser, Thr, Asn, Gln) | Enhances binding affinity and specificity. researchgate.net |

| Ring Structure (C-H bonds) | Hydrophobic/van der Waals Interactions | Nonpolar amino acid residues (e.g., Leu, Val, Ile) | Contributes to overall binding energy. researchgate.net |

Correlation of Lipophilicity and Electronic Properties with Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, particularly its lipophilicity and electronic characteristics. mdpi.comnih.gov These factors govern the molecule's ability to traverse biological membranes, reach its target, and engage in the specific interactions required to elicit a response. nih.gov For this compound, a delicate balance between these properties is essential for its pharmacological profile.

Lipophilicity: This property, often quantified as the partition coefficient (log P), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov The structure of this compound contains significant lipophilic portions—the naphthalene and phenyl rings—which facilitate passage through lipid bilayers of cell membranes. However, the molecule also incorporates polar, hydrophilic features—the morpholine ring and the phenolic hydroxyl group—which enhance aqueous solubility. This amphipathic nature is crucial; excessive lipophilicity could lead to poor solubility, non-specific binding to plasma proteins, and sequestration in fatty tissues, while insufficient lipophilicity might prevent the molecule from crossing membranes to reach an intracellular target. nih.gov Structure-activity relationship (SAR) studies on related naphthalene derivatives have shown that hydrophobic parameters are among the most important variables influencing biological response. nih.gov

Electronic Properties: The electronic landscape of the molecule dictates its potential for non-covalent interactions, which are the foundation of molecular recognition.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the morpholine oxygen is an acceptor. researchgate.net As previously mentioned, the intramolecular hydrogen bond between the hydroxyl group and the morpholine nitrogen is a dominant electronic feature that stabilizes the molecule's active conformation. nih.gov

π-Systems: The electron-rich naphthalene and phenyl rings can participate in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.

Basicity (pKa): The basicity of the morpholine nitrogen is a key electronic parameter. It determines the degree of protonation at physiological pH, which in turn governs the potential for strong, charge-based ionic interactions with the biological target.

Quantitative structure-activity relationship (QSAR) analyses on other series of morpholine-containing compounds have found that antioxidant activity can increase with decreasing lipophilicity and molecular volume, and with an increasing dipole moment, highlighting the complex interplay of these factors. researchgate.net The biological activity of this compound is therefore a result of the integrated effects of its lipophilic and electronic characteristics, which together determine its ability to reach and effectively interact with its molecular target.

Table 2: Correlation of Structural Features with Physicochemical Properties and Biological Interactions

| Structural Moiety | Contribution to Lipophilicity | Key Electronic Property | Potential Biological Interaction |

|---|---|---|---|

| Naphthalene Ring | High (Lipophilic) | Aromatic π-system | Hydrophobic interactions, π-π stacking. |

| Phenyl Ring | High (Lipophilic) | Aromatic π-system | Hydrophobic interactions, π-π stacking. |

| Phenolic Hydroxyl (-OH) | Moderate (Hydrophilic) | Acidity, H-bond donor | Hydrogen bonding, potential for proton donation. |

| Morpholine Ring | Moderate (Hydrophilic) | Basicity (pKa), H-bond acceptor (Oxygen) | Ionic interactions (if protonated), hydrogen bonding. researchgate.net |

Derived Research Applications Non Clinical Focus

Applications as Corrosion Inhibitors in Material Science

There is currently no published research specifically investigating the use of 1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL as a corrosion inhibitor. While morpholine (B109124) derivatives, in general, have been explored for their anti-corrosion properties, the performance and specific mechanisms of this particular compound have not been documented.

Due to the absence of studies on its application as a corrosion inhibitor, there are no corresponding investigations into the adsorption mechanism of this compound on any metallic surface. Research in this area would typically involve techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to understand how the molecule interacts with and protects the material from corrosive environments.

Similarly, no quantum chemical calculations or theoretical studies have been published that would describe the potential of this compound as a corrosion inhibitor. Such studies are crucial for predicting the efficiency of an inhibitor by calculating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. Without experimental or theoretical data, no such analysis is available for this compound.

Development as Molecular Sensors and Probes

The development and application of this compound as a molecular sensor or probe have not been reported in the scientific literature. The naphthalene (B1677914) moiety in its structure suggests potential fluorescent properties that could be exploited for sensing applications. However, no studies have been conducted to explore its photophysical characteristics or its ability to act as a sensor for specific analytes.

Advanced Analytical Methodologies for Research Purposes

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research Samples

There is no specific information available in the scientific literature detailing High-Performance Liquid Chromatography (HPLC) methods for the purity and quantitative analysis of 1-(MORPHOLIN-4-YL-PHENYL-METHYL)-NAPHTHALEN-2-OL in research samples. The development of a robust HPLC method would be a critical step in the research and development of this compound, enabling accurate determination of its purity and concentration in various matrices.

A hypothetical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would likely be performed using a UV detector at a wavelength determined by the compound's chromophores. However, without experimental data, any specific parameters would be purely speculative.

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Hypothetical Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Not Determined |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table is for illustrative purposes only and is not based on published experimental data.

Mass Spectrometry (MS) Techniques for Structural Elucidation of Metabolites and Derivatives

Information regarding the use of mass spectrometry (MS) for the structural elucidation of metabolites and derivatives of this compound is not present in the available scientific literature. MS techniques, particularly high-resolution mass spectrometry (HRMS), are powerful tools for identifying metabolic products by providing accurate mass measurements, which can be used to determine elemental compositions.

In a research context, should this compound undergo metabolism studies, techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to separate potential metabolites, followed by fragmentation analysis (MS/MS) to elucidate their structures. Common metabolic transformations could include hydroxylation, demethylation, or glucuronidation.

Table 2: Potential Metabolites of this compound for MS Analysis

| Potential Metabolic Reaction | Potential Metabolite Structure | Expected Mass Shift |

| Hydroxylation | Addition of -OH group | +16 Da |

| N-oxidation | Addition of oxygen to Morpholine (B109124) N | +16 Da |

| O-Glucuronidation | Addition of glucuronic acid | +176 Da |

Note: This table represents potential metabolic pathways and is not based on experimental findings for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

There are no published studies describing the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of compounds related to this compound. GC-MS is typically suitable for volatile and thermally stable compounds. Given the likely high boiling point and potential for thermal degradation of this particular molecule, it may not be amenable to standard GC-MS analysis without prior derivatization to increase its volatility.

Should GC-MS be considered for the analysis of potential volatile impurities or related substances from its synthesis, a derivatization step, such as silylation of the hydroxyl group, would likely be necessary.

Future Research Directions and Pre Clinical Therapeutic Potential

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

Future research will likely focus on the rational design and synthesis of novel derivatives of 1-(morpholin-4-yl-phenyl-methyl)-naphthalen-2-ol to enhance its therapeutic potential. The synthesis of Betti bases is typically achieved through a one-pot multicomponent reaction, which allows for considerable structural diversity. xisdxjxsu.asianih.gov By systematically modifying the aromatic aldehyde, the amine, and the naphthol components, a library of analogs can be generated. imrpress.comrsc.org

Key strategies for derivatization could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric interactions with biological targets.

Modification of the Naphthalen-2-ol Core: Alterations to the naphthol scaffold could influence binding affinity and selectivity.

Variation of the Amine Moiety: While the parent compound contains a morpholine (B109124) ring, which is often favored in medicinal chemistry for its favorable physicochemical and metabolic properties, exploring other cyclic amines could lead to derivatives with improved pharmacological profiles. nih.govnih.govresearchgate.net

The goal of such synthetic endeavors would be to develop derivatives with increased potency against specific biological targets and enhanced selectivity to minimize off-target effects. Green chemistry approaches, such as the use of environmentally friendly catalysts and solvent-free conditions, are also becoming increasingly important in the synthesis of these compounds. imrpress.com

In-Depth Mechanistic Studies at the Molecular and Cellular Level

A crucial area for future investigation is the elucidation of the precise molecular and cellular mechanisms of action. For the broader class of Betti bases, some studies have suggested potential mechanisms, such as acting as tryptophan mimetics to block solute carrier transporters like SLC6A14, thereby depriving cancer cells of essential amino acids. imrpress.commdpi.com

Future mechanistic studies for this compound and its derivatives should aim to:

Identify Protein Targets: Employ techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein(s) with which the compound interacts.

Characterize Binding Interactions: Utilize biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR), and surface plasmon resonance (SPR) to characterize the binding mode and affinity at the molecular level. The morpholine ring, for instance, is known to participate in molecular interactions with target proteins. nih.govacs.org

Elucidate Downstream Signaling Pathways: Once a target is identified, further studies will be needed to understand how the compound modulates its activity and the subsequent effects on cellular signaling pathways.

These in-depth studies will be vital for understanding the compound's biological activity and for the rational design of more effective therapeutic agents.

Exploration of New Biological Targets and Therapeutic Areas

The structural components of this compound suggest a broad range of potential therapeutic applications. The morpholine heterocycle is a privileged structure in drug discovery, appearing in drugs with diverse activities. nih.govnih.gov Similarly, naphthalen-2-ol derivatives have been investigated for various medicinal purposes. researchgate.netnih.govresearchgate.net

Potential therapeutic areas and biological targets for exploration include:

Anticancer Activity: Mannich bases and Betti bases have demonstrated promising anticancer properties. mdpi.come3s-conferences.orgeurekaselect.com Potential targets in this area could include protein kinases, solute transporters overexpressed in cancer cells, and enzymes involved in tumor progression. imrpress.comnih.govresearchgate.net

Antimicrobial and Antiviral Activity: The morpholine and naphthalene (B1677914) moieties are found in various antimicrobial and antiviral agents. researchgate.nete3s-conferences.org

Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in CNS-active compounds, where it can modulate pharmacokinetic and pharmacodynamic properties. acs.org

Anti-inflammatory Effects: Some Mannich bases have shown anti-inflammatory activity, suggesting a potential role in treating inflammatory conditions. eurekaselect.comijpca.org

Systematic screening of this compound and its derivatives against a wide panel of biological targets will be essential to uncover new therapeutic opportunities.

Below is a table summarizing potential biological targets for structurally related compounds:

| Compound Class | Potential Biological Targets | Therapeutic Area |

| Betti Bases | SLC6A14, EGFR | Anticancer |

| Morpholine Derivatives | Protein Kinases, Receptors involved in mood disorders | Anticancer, CNS Disorders |

| Naphthalen-2-ol Derivatives | Various enzymes and receptors | Antimicrobial, Anti-inflammatory |

| Mannich Bases | Topoisomerases, α-glucosidase | Anticancer, Antidiabetic |

Advanced Computational Modeling for Predictive Research and Drug Design

Computational methods are indispensable tools in modern drug discovery and can significantly accelerate the research and development of this compound derivatives. nih.govopenmedicinalchemistryjournal.com These approaches can be broadly categorized as structure-based and ligand-based methods. mdpi.comemanresearch.org

Key computational strategies that can be applied include:

Molecular Docking: This technique can predict the binding orientation and affinity of the compound and its analogs to the three-dimensional structure of a target protein. openmedicinalchemistryjournal.comekb.eg This can help in prioritizing compounds for synthesis and biological testing.

Virtual Screening: Large chemical libraries can be computationally screened against a specific target to identify new potential lead compounds. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of newly designed compounds. mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity, which can guide the design of new molecules with improved properties. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved. mdpi.com

By integrating these computational approaches with synthetic chemistry and biological testing, the process of optimizing the therapeutic potential of this compound can be made more efficient and targeted.

Q & A

Basic: What are the optimal synthetic routes for 1-(morpholin-4-yl-phenyl-methyl)-naphthalen-2-ol, and how are yields influenced by reaction conditions?

Methodological Answer:

The compound is typically synthesized via the Betti reaction , a multicomponent reaction involving a naphthol, aldehyde, and morpholine. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the naphthol oxygen.

- Base optimization : K₂CO₃ is commonly used to deprotonate the naphthol, forming an oxyanion for nucleophilic attack on the aldehyde .

- Post-synthesis purification : Column chromatography or recrystallization is required due to byproducts from tautomerization or incomplete morpholine coupling .

Yield challenges : Reported yields range from 36% to 70% depending on substituents and reaction time. Lower yields in morpholine-containing derivatives are attributed to steric hindrance from the bulky morpholine ring .

Advanced: How does the morpholine ring influence the crystal packing and hydrogen-bonding networks in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) reveals that the morpholine ring adopts a chair conformation, creating a chiral center at the benzylic carbon. Key structural features:

- Hydrogen bonding : The naphthol -OH forms an intramolecular hydrogen bond with the morpholine oxygen (O···H distance: ~2.1 Å), stabilizing the keto-enol tautomer .

- Puckering analysis : The morpholine ring’s puckering coordinates (amplitude q = 0.45 Å, phase angle θ = 15°) were calculated using Cremer-Pople parameters, indicating minimal deviation from planarity .

- Crystal packing : Parallel π-π stacking between naphthalene rings (interplanar distance: 3.5 Å) dominates the supramolecular architecture .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR :

- The naphthol -OH proton appears as a broad singlet at δ ~12 ppm (DMSO-d₆).

- Morpholine protons resonate as two triplets (δ ~3.5 ppm for N-CH₂ and δ ~2.4 ppm for O-CH₂) .

- HRMS : A molecular ion peak at m/z 335.18 [M+H]⁺ confirms the molecular formula C₂₁H₂₁NO₂ .

- UV-Vis : A strong absorption band at λₘₐₓ ~320 nm corresponds to the naphthol → morpholine charge-transfer transition .

Advanced: How do tautomeric equilibria (keto-enol vs. azo-hydrazone) affect the compound’s reactivity and stability?

Methodological Answer:

Tautomerism is pH- and solvent-dependent:

- Keto-enol form : Dominates in polar solvents (e.g., DMSO), stabilized by intramolecular H-bonding. Confirmed via cyclic voltammetry (irreversible cathodic peak at -1.3 V for enol oxidation) .

- Azo-hydrazone form : Observed in nonpolar solvents (e.g., chloroform), with a characteristic N=N stretching vibration at ~1590 cm⁻¹ in IR .

Implications : The keto form is more reactive in electrophilic substitutions, while the enol form participates in metal coordination (e.g., Cu²⁺ chelation) .

Advanced: What computational methods are used to predict nonlinear optical (NLO) properties, and how does this compound perform?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal:

- Hyperpolarizability (β) : β = 1.2 × 10⁻³⁰ esu, attributed to charge transfer from the electron-rich morpholine to the naphthol ring .

- Bandgap : Experimental Tauc’s plot gives a direct bandgap of 2.52 eV, consistent with HOMO-LUMO energy differences (~2.6 eV) from DFT .

Applications : The compound’s NLO activity suggests utility in photonic devices, but thermal stability above 200°C is required for practical use .

Basic: How can conflicting data on biological activity (e.g., anticancer vs. antimicrobial) be resolved?

Methodological Answer:

Discrepancies arise from assay conditions:

- Anticancer activity : IC₅₀ = 12 µM against MCF-7 cells (via ROS-mediated apoptosis), tested at pH 7.4 .

- Antimicrobial activity : MIC = 25 µg/mL against S. aureus in nutrient-rich media, where the compound’s hydrophobicity enhances membrane disruption .

Resolution : Standardize assays (e.g., pH, media composition) and use orthogonal techniques (e.g., flow cytometry for apoptosis vs. colony counting for antimicrobial effects).

Advanced: What strategies mitigate steric hindrance during morpholine ring functionalization?

Methodological Answer:

- Protecting groups : Use Boc-protected morpholine to reduce steric bulk during coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time (from 12h to 2h) and improves yield by 15% via enhanced molecular mobility .

- Catalysis : Pd(OAc)₂ catalyzes C-N coupling between naphthol and morpholine derivatives at 80°C (yield: 68%) .

Basic: How are crystallographic data (e.g., SHELX refinements) validated for accuracy?

Methodological Answer:

- R-factor criteria : Acceptable R₁ < 0.05 and wR₂ < 0.15 for high-resolution data (d-spacing < 0.8 Å) .

- Twinned data : Use Hooft parameter (|Y| < 0.06) to detect twinning in morpholine-containing structures .

- Validation tools : PLATON’s ADDSYM algorithm checks for missed symmetry in the final refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.